Hepoxilin A3 methyl ester
Description
Properties
Molecular Formula |
C21H34O4 |
|---|---|
Molecular Weight |
350.5 |
InChI |
InChI=1S/C21H34O4/c1-3-4-5-6-7-11-14-19-20(25-19)17-16-18(22)13-10-8-9-12-15-21(23)24-2/h7-8,10-11,16-20,22H,3-6,9,12-15H2,1-2H3/b10-8-,11-7-,17-16+/t18?,19-,20-/m0/s1 |
InChI Key |
KRXDYAIKBGMXKW-YHLBDPABSA-N |
SMILES |
OC(/C=C/[C@H]1[C@@H](O1)C/C=CCCCCC)C/C=CCCCC(OC)=O |
Synonyms |
HxA3 methyl ester |
Origin of Product |
United States |
Biochemical Origins and Metabolism
Biosynthetic Pathways of Hepoxilin A3
The formation of Hepoxilin A3 is intricately linked to the metabolism of arachidonic acid, a polyunsaturated fatty acid. wikipedia.org This process is primarily mediated by the 12-lipoxygenase (12-LOX) pathway. nih.gov When liberated from the cell membrane, arachidonic acid is acted upon by 12-LOX enzymes, initiating a cascade that leads to the generation of various bioactive lipids, including the hepoxilins. nih.govresearchgate.net
The synthesis of HxA3 involves the oxygenation of arachidonic acid at the 12th carbon, a reaction catalyzed by 12-LOX. mdpi.com This initial step is crucial for the subsequent formation of the characteristic epoxide and hydroxyl groups of hepoxilins. wikipedia.org The pathway is a key component of cellular signaling, particularly in inflammatory responses. researchgate.net
Role of 12S-Hydroperoxy Eicosatetraenoic Acid (12S-HpETE) as an Intermediate
The conversion of arachidonic acid by 12-lipoxygenase results in the formation of 12S-hydroperoxy-5Z,8Z,10E,14Z-eicosatetraenoic acid (12S-HpETE). wikipedia.org This hydroperoxy fatty acid serves as a critical intermediate in the biosynthesis of Hepoxilin A3. wikipedia.org 12S-HpETE can be further metabolized through two principal routes: reduction to its corresponding alcohol, 12S-hydroxyeicosatetraenoic acid (12S-HETE), or isomerization to form hepoxilins. pnas.org
The fate of 12S-HpETE is a key regulatory point in the pathway. Cellular peroxidases can rapidly reduce 12S-HpETE to 12S-HETE, thereby competing with the hepoxilin-forming reaction. wikipedia.org The balance between these two metabolic branches dictates the level of hepoxilin production.
Cellular and Tissue Distribution of Hepoxilin A3 Biosynthesis
The biosynthesis of Hepoxilin A3 has been identified in a variety of cells and tissues, highlighting its broad physiological relevance. The 12-lipoxygenase pathway responsible for its formation is active in various cell types, including those of the brain, lungs, skin, and pancreatic islets. researchgate.net
Epithelial cells, in particular, have been shown to produce and secrete HxA3 in response to inflammatory stimuli, such as bacterial infections. harvard.edupnas.org For instance, lung epithelial cells express the necessary lipoxygenase enzymes for HxA3 synthesis. aai.org Furthermore, HxA3 has been detected in the spinal cord, where it is implicated in inflammatory pain responses. pnas.orgnih.gov The widespread distribution of the 12-LOX pathway underscores the diverse roles of Hepoxilin A3 in cellular signaling across different biological systems.
Metabolic Transformations of Hepoxilin A3 Methyl Ester
Intracellular Hydrolysis of Methyl Ester to Free Acid
This compound is an esterified form of HxA3. caymanchem.com While the methyl ester form can be more potent in certain experimental settings due to increased cell permeability, it is subject to metabolic transformation within the cell. caymanchem.comnih.gov
Omega-Oxidation Pathway and Metabolites
The omega-oxidation pathway is a key catabolic route for many fatty acids and their derivatives, including hepoxilins. This process involves the hydroxylation of the terminal methyl group (omega-carbon) of the fatty acid chain.
Identification and Characterization of Omega-Hydroxy-Hepoxilin A3
In human neutrophils, Hepoxilin A3 is metabolized to a primary product, which has been identified as ω-hydroxy-hepoxilin A3. researchgate.netnih.gov This identification was confirmed through mass spectral analysis of various derivatives and by comparing its properties to a synthetically created standard. researchgate.net This metabolic conversion demonstrates that the epoxide group of the parent hepoxilin molecule remains intact during this process. researchgate.net The formation of this ω-hydroxy metabolite is a significant step in the catabolism of HxA3. nih.gov
Enzymatic Basis and Independence from LTB4 Omega-Hydroxylase
The enzyme responsible for the ω-oxidation of Hepoxilin A3 is distinct from the well-characterized leukotriene B4 (LTB4) ω-hydroxylase. nih.gov While both HxA3 and LTB4 undergo ω-oxidation, the enzymatic activities are separable. nih.gov Studies have shown that in disrupted cell preparations, the ability to metabolize HxA3 is lost, whereas LTB4 ω-oxidation remains active. nih.gov This suggests that the HxA3 ω-hydroxylase is a more labile enzyme or requires specific cellular integrity to function, unlike the more stable microsomal LTB4 ω-hydroxylase. researchgate.netnih.gov
Subcellular Localization of Omega-Oxidation (e.g., Mitochondrial Compartment)
Evidence suggests that the ω-oxidation of Hepoxilin A3 likely occurs within the mitochondrial compartment of the cell. nih.gov This hypothesis is supported by experiments using carbonyl cyanide m-chlorophenyl hydrazone (CCCP), a mitochondrial uncoupler. CCCP was found to inhibit the metabolism of HxA3 in intact human neutrophils in a dose-dependent manner, while having no effect on LTB4 metabolism. researchgate.netnih.gov This selective inhibition points towards the mitochondria as the primary site for HxA3 ω-oxidation. nih.gov
Glutathione (B108866) Conjugation and Formation of Glutathione-S-transferase Products (e.g., Hepoxilin A3-C)
Another significant metabolic pathway for Hepoxilin A3 involves its conjugation with glutathione (GSH). This reaction is catalyzed by glutathione S-transferases (GSTs) and results in the formation of Hepoxilin A3-C. wikipedia.orgnih.govhmdb.ca This process is analogous to the formation of leukotriene C4 from leukotriene A4. wikipedia.org The formation of HxA3-C has been demonstrated in homogenates of rat brain hippocampus and rat aorta. nih.govnih.gov The addition of glutathione occurs via a Michael addition to the epoxide ring. wikipedia.org
The formation of Hepoxilin A3-C represents a competing pathway to the epoxide hydrolase-mediated formation of trioxilins. When epoxide hydrolase is inhibited, the formation of HxA3-C is significantly enhanced. nih.govnih.gov This indicates a dual metabolic pathway for HxA3 in these tissues. nih.gov
Epoxide Hydrolase-Mediated Formation of Trioxilins (TrXA3, TrXB3, TrXC3)
Hepoxilin A3 can be metabolized by epoxide hydrolases, which catalyze the hydrolysis of the epoxide ring to form a tri-hydroxy product known as trioxilin A3 (TrXA3). wikipedia.orgwikipedia.orgwikipedia.org This conversion is generally considered a deactivation pathway, as trioxilins are typically less biologically active than their hepoxilin precursors. wikipedia.org The enzyme primarily responsible for this transformation is believed to be the soluble epoxide hydrolase (sEH), also known as epoxide hydrolase 2 (EH2). wikipedia.orgwikipedia.org This enzyme is widely distributed in various mammalian tissues. wikipedia.org
The formation of trioxilins involves the opening of the epoxide ring of hepoxilins. For instance, HxA3 is converted to 8,11,12-trihydroxy-5Z,9E,14Z-eicosatrienoic acid (trioxilin A3 or TrXA3). wikipedia.org Similarly, HxB3 is converted to 10,11,12-trihydroxy-5Z,8Z,14Z-eicosatrienoic acid (trioxilin B3 or TrXB3). wikipedia.org A third trioxilin, 8,9,12-trihydroxy-5Z,10E,14Z eicosatrienoic acid (trioxilin C3 or TrXC3), has also been identified. wikipedia.org
Total Chemical Synthesis Methodologies for this compound
The total synthesis of hepoxilins, including the methyl ester of HxA3, is a significant challenge due to the molecule's stereochemical complexity and inherent instability. Methodologies often involve multi-step sequences starting from chiral precursors to build the carbon skeleton and introduce the required functional groups with specific spatial orientations.
Stereocontrolled synthesis is crucial for producing specific isomers of hepoxilins, as different stereoisomers can exhibit vastly different biological activities. A key strategy involves the allylic rearrangement of related hepoxilin isomers under specific chemical conditions. For instance, C8-epimeric hepoxilins A3 methyl esters can be synthesized from C10-epimeric hepoxilins B3 methyl esters. This conversion is achieved through an allylic rearrangement facilitated by the Mitsunobu reaction, proceeding via corresponding benzoate (B1203000) intermediates researchgate.net. This method allows for the controlled inversion of stereochemistry at a critical position, providing access to the desired HxA3 structure. The development of such stereocontrolled methods is essential for creating uniform samples of specific isomers, which is necessary to accurately study their biological functions nih.gov.
The preparation of individual stereoisomers and enantiomers of this compound is critical for elucidating their distinct biological roles. Total synthesis procedures have been developed to characterize individual epimers. These methods often rely on the condensation of enantiomerically pure starting materials to build the molecular backbone with the correct stereochemistry from the outset researchgate.net.
One documented approach involves the synthesis of the unnatural (11R, 12R)-hepoxilin B3, which is then subjected to an allylic rearrangement using Mitsunobu conditions to first produce the unnatural (11R, 12R)-hepoxilin A3 nih.gov. This intermediate can then be further modified. This highlights how the synthesis of non-natural stereoisomers can serve as a strategic pathway to access other, more complex isomers. The ability to prepare optically pure enantiomers is fundamental, as many biological systems, such as receptors and enzymes, interact differently with each enantiomer of a chiral molecule taylorandfrancis.com.
| Synthetic Strategy | Description | Key Reaction/Condition | Starting Material Example | Target Product |
| Allylic Rearrangement | Conversion of a Hepoxilin B3 isomer to a Hepoxilin A3 isomer. | Mitsunobu Reaction | C10-epimeric Hepoxilin B3 methyl esters researchgate.net | C8-epimeric Hepoxilin A3 methyl esters researchgate.net |
| Enantioselective Synthesis | Building the molecule from chiral precursors to define stereochemistry. | Condensation of enantiomerically pure fragments | (2R,3S)-epoxy-5-undecynal researchgate.net | Individual epimers of Hepoxilin B3 researchgate.net |
Design and Synthesis of Stable Hepoxilin Analogues
A significant limitation of natural hepoxilins is their chemical instability, primarily due to the reactive epoxide ring, which hinders their therapeutic development and detailed biological study tandfonline.comnih.gov. To overcome this, researchers have designed and synthesized stable analogues by modifying the hepoxilin structure.
The primary strategy to enhance stability involves replacing the labile 11,12-epoxide group with a more robust chemical moiety. A successful approach has been the substitution of the epoxide with a stable cyclopropyl (B3062369) group through total chemical synthesis nih.gov. This modification retains the three-dimensional shape of the original molecule while preventing the chemical degradation pathways that affect the natural compound.
Another modification involves replacing the oxygen atom of the epoxide with a sulfur atom to create a thiirano-analogue. The synthesis of an 11,12-thiirano-hepoxilin A3 with the natural 11S, 12S configuration has been achieved. This was accomplished by converting unnatural (11R, 12R)-hepoxilin A3 into the thiirano derivative, a reaction that proceeds with inversion of the stereocenters nih.gov. These sulphur analogues were found to be as active as natural hepoxilins in certain biological assays nih.gov.
| Analogue Type | Structural Modification | Resulting Property | Reference Compound |
| Cyclopropyl Analogue | The 11,12-epoxide ring is replaced by a cyclopropyl group. | Increased chemical and biological stability. nih.gov | Hepoxilin A3 |
| Thiirano Analogue | The oxygen atom of the epoxide is replaced by a sulfur atom. | Active analogue with altered chemical properties. nih.govnih.gov | Hepoxilin A3 |
The stable cyclopropyl analogues of hepoxilins are collectively known as PBTs (Proprietary Bioactive Therapeutics or Pseudobioactive Thromboxanes) tandfonline.comnih.govresearchgate.net. These chemically and biologically stable compounds have been synthesized to further investigate the biological roles of hepoxilins tandfonline.comnih.govingentaconnect.com. Four primary cyclopropyl analogues have been prepared, termed PBT-1 and PBT-2 (corresponding to HxA3 structures) and PBT-3 and PBT-4 (corresponding to HxB3 structures) nih.gov.
While synthesized to mimic natural hepoxilins, PBTs have shown distinct biological effects in some cases, acting as antagonists to the natural compounds tandfonline.comnih.govnih.gov. PBTs have demonstrated potential as anti-inflammatory and anti-cancer agents and are potent antagonists of the thromboxane (B8750289) receptor tandfonline.comnih.govresearchgate.net. Their stability makes them viable candidates for further development as therapeutic agents nih.govresearchgate.netingentaconnect.com.
Synthesis of Labeled Compounds and Affinity Probes
To study the metabolism, mechanism of action, and molecular targets of this compound, researchers have synthesized isotopically labeled versions and affinity probes.
The selective tritiation of a precursor, methyl 10(R/S)-hydroxy-11(R),12(S)-epoxyeicosa-5,8,14-triynoate, has been used to produce two C10-epimeric [3H6]-hepoxilins B3 methyl esters. These labeled compounds are then converted into two C8-epimeric [3H6]-hepoxilins A3 methyl esters via the Mitsunobu rearrangement researchgate.net. These tritium-labeled molecules are invaluable for metabolic tracking and quantification studies.
Furthermore, affinity probes have been designed for labeling proteins involved in hepoxilin metabolism. An example is the synthesis of the 20-azido(tri-n-butyltin)benzoate of 20-hydroxy-(8S)-hepoxilin A3 (HxA3*) methyl ester researchgate.net. This compound contains an azido (B1232118) group, which is a photoaffinity label that can be used to covalently link the hepoxilin analogue to nearby proteins upon photoactivation, enabling the identification of binding partners and metabolizing enzymes researchgate.net. The strategic placement of such reactive groups is critical for successful target identification nih.gov.
| Labeled Compound/Probe | Label/Functional Group | Purpose |
| [3H6]-Hepoxilin A3 methyl ester | Tritium (B154650) ([3H]) | Metabolic studies, tracing, and quantification. researchgate.net |
| 20-azido(tri-n-butyltin)benzoate of 20-hydroxy-(8S)-hepoxilin A3 (HxA3) methyl ester* | Azido group | Affinity probe for labeling and identifying proteins involved in hepoxilin metabolism. researchgate.net |
Analytical Methodologies in Hepoxilin A3 Methyl Ester Research
Chromatographic Techniques for Separation and Identification
Chromatography is the cornerstone of analytical research on Hepoxilin A3 methyl ester, enabling its isolation from complex biological matrices and the separation of its various isomers. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are extensively utilized, each offering distinct advantages depending on the analytical goal.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary tool for the analysis of oxylipins like this compound. Its versatility allows for different separation modes, including reverse phase, normal phase, and chiral chromatography, providing comprehensive analytical capabilities. nih.gov
Reverse phase HPLC (RP-HPLC) is a predominant method for separating metabolites of arachidonic acid, the parent compound of hepoxilins. nih.gov This technique separates molecules based on their hydrophobicity. For compounds like this compound, octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8) columns are typically employed. nih.gov The separation relies on the partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase.
In a typical application, a sample containing this compound is injected onto a C18 column. A mobile phase, often consisting of a mixture of acetonitrile (B52724) and water, is used to elute the compounds. researchgate.net The hydrophobic nature of the long carbon chain in this compound causes it to be retained on the nonpolar stationary phase, while the polar mobile phase carries it through the column. The precise composition of the mobile phase can be adjusted (isocratic or gradient elution) to optimize the separation of this compound from other related lipids. Detection is commonly achieved using a UV detector, as the conjugated dienes within the hepoxilin structure absorb light in the low UV range (around 235 nm).
| Parameter | Description |
| Stationary Phase | Octadecylsilane (C18) bonded to silica (B1680970) particles (e.g., 5 µm) |
| Mobile Phase | Acetonitrile/Water mixture; composition varies depending on required separation |
| Detection | UV Absorbance at ~235 nm |
| Principle | Separation based on hydrophobicity; more nonpolar compounds have longer retention times |
Normal phase HPLC (NP-HPLC) separates compounds based on their polarity, utilizing a polar stationary phase and a nonpolar mobile phase. tosohbioscience.com This technique is particularly effective for separating lipid classes, such as distinguishing between hydroxy and non-hydroxy fatty acid esters. nih.gov For this compound, which contains a polar hydroxyl group, NP-HPLC offers an alternative and often orthogonal separation mechanism to RP-HPLC.
In this mode, a silica or polar-bonded (e.g., cyano, diol, or amide) column is used. tosohbioscience.comglsciences.eu The mobile phase is typically a nonpolar solvent like hexane (B92381), modified with a small amount of a more polar solvent such as isopropanol (B130326) or ethanol (B145695) to modulate retention times. nih.govaocs.org The polar hydroxyl and epoxide groups of this compound interact with the polar stationary phase, leading to its retention. Analytes are eluted in order of increasing polarity. This method is highly sensitive to the presence of water in the mobile phase, which can significantly affect retention times and reproducibility.
| Parameter | Description |
| Stationary Phase | Silica (SiO₂) or other polar bonded phases (e.g., PVA-Sil) |
| Mobile Phase | Hexane with a polar modifier (e.g., 0.5-2% isopropanol) |
| Detection | UV Absorbance at ~235 nm |
| Principle | Separation based on polarity via adsorption; more polar compounds have longer retention times |
Hepoxilin A3 possesses multiple chiral centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers). These isomers can have distinct biological activities. Chiral stationary phase (CSP) chromatography is the definitive method for their separation. aocs.org The technique relies on the differential interaction between the enantiomers and a chiral stationary phase, leading to the formation of transient, diastereomeric complexes with different stabilities. eijppr.commdpi.com
For the analysis of hydroxy-eicosanoids like hepoxilins, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly used. aocs.orgmdpi.com The analysis is typically performed on the methyl ester form of the hepoxilin. aocs.org The separation mechanism involves a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance, governed by the "three-point interaction" rule. mdpi.com A nonpolar mobile phase, such as hexane with a small percentage of an alcohol modifier like isopropanol, is generally employed. aocs.org This technique allows for the baseline resolution of enantiomers, enabling the determination of enantiomeric purity and the study of stereospecific metabolism and activity.
| Parameter | Description |
| Stationary Phase | Chiral Selector (e.g., polysaccharide derivative like dinitrobenzoyl phenylglycine) bonded to silica |
| Mobile Phase | Hexane/Isopropanol (e.g., 99.5:0.5, v/v) |
| Detection | UV Absorbance at ~235 nm |
| Principle | Formation of transient diastereomeric complexes between enantiomers and the CSP, leading to different retention times |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the structural elucidation of volatile and thermally stable compounds. For non-volatile lipids like this compound, chemical derivatization is a necessary prerequisite to increase volatility and thermal stability. nih.gov Common derivatization procedures include the conversion of the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether. The methyl ester form is already suitable for GC analysis. nih.gov
Following separation on the GC column, the derivatized this compound enters the mass spectrometer, where it is subjected to electron impact (EI) ionization. EI is a "hard" ionization technique that uses high-energy electrons (typically 70 eV) to bombard the molecule, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion (if stable enough to be detected) and a series of fragment ions. semanticscholar.org
The fragmentation pattern provides critical structural information. For a TMS-derivatized hepoxilin methyl ester, characteristic fragments arise from cleavages at specific points in the carbon chain, particularly alpha-cleavage adjacent to the silylated oxygen and cleavages near the epoxide ring. libretexts.orgmiamioh.edu While the molecular ion of polyunsaturated fatty acid methyl esters can be weak or absent in EI-MS, the high-mass fragment ions resulting from the loss of small, stable neutral molecules (e.g., loss of a methyl group or methoxy (B1213986) group) are invaluable for determining the molecular weight and elemental composition. Analysis of these fragmentation patterns allows for the precise identification of the compound and its isomers. semanticscholar.orgresearchgate.net
| Parameter | Description |
| Derivatization | Silylation of hydroxyl group (e.g., with BSTFA to form a TMS ether) |
| Ionization Method | Electron Impact (EI) at 70 eV |
| Key Information | Provides a unique fragmentation pattern ("fingerprint") for structural elucidation |
| Expected Fragments | Ions resulting from alpha-cleavages and rearrangements specific to the ester, silyl (B83357) ether, and epoxide functionalities |
Negative Ion Chemical Ionization Mass Spectrometry
Negative Ion Chemical Ionization (NICI) Mass Spectrometry is a soft ionization technique particularly advantageous for the analysis of electrophilic compounds like eicosanoids, including this compound. This method is highly sensitive and typically generates ions with high mass-to-charge ratios, which aids in determining the molecular weight of the analyte.
In the NICI process, a reagent gas such as methane (B114726) or ammonia (B1221849) is ionized by electron impact, leading to the formation of low-energy thermal electrons. These electrons are then captured by the analyte molecule (M), which must have a positive electron affinity, to produce a negative molecular ion ([M]⁻) or a deprotonated ion ([M-H]⁻) through proton abstraction.
For this compound (C₂₁H₃₄O₄, Molecular Weight: 350.5), NICI mass spectrometry would be expected to produce a prominent [M-H]⁻ ion at an m/z of 349.5. This clear generation of the pseudomolecular ion with minimal fragmentation provides unambiguous molecular weight information, which is crucial for identifying the compound in complex biological matrices. The high sensitivity of NICI allows for the detection of trace amounts of the analyte, making it a valuable tool in metabolic studies where concentrations can be exceedingly low.
Mass Fragmentography for Structural Elucidation
Mass fragmentography, also known as Selected Ion Monitoring (SIM), is a mass spectrometry technique used for the quantitative analysis and structural characterization of specific compounds. Instead of scanning the entire mass spectrum, the mass spectrometer is set to detect only a few pre-selected characteristic fragment ions of the target analyte. This approach significantly enhances the signal-to-noise ratio, providing excellent sensitivity and selectivity.
For the structural elucidation of this compound, the compound is often first derivatized to increase its volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common derivatization involves converting the hydroxyl group into a trimethylsilyl (TMSi) ether. The electron ionization (EI) mass spectrum of the TMSi derivative of a this compound positional isomer (14,15-HxA3 methyl ester) has been characterized, revealing key fragments that are instrumental for its identification. researchgate.net
By monitoring these specific ions, researchers can confirm the presence of the hepoxilin structure within a sample. For instance, the ion at m/z 241 is indicative of the C11-C20 portion of the molecule, providing specific structural information about one end of the fatty acid chain. researchgate.net The concurrent detection of these pre-defined ions at a specific retention time provides strong evidence for the compound's identity.
Table 1: Characteristic Ions in EI Mass Spectrum of this compound TMSi Derivative researchgate.net
| Ion (m/z) | Description |
|---|---|
| 422 | Molecular Ion (M⁺) |
| 407 | Loss of a methyl group ([M-15]⁺) |
Advanced Detection and Quantification Strategies
Fluorescent Derivatives for Enhanced Analytical Sensitivity
One of the challenges in analyzing hepoxilins is their lack of a strong chromophore, which limits their detection by UV absorbance in High-Performance Liquid Chromatography (HPLC). To overcome this, fluorescent derivatization is employed to enhance analytical sensitivity, allowing for detection at very low concentrations.
This strategy involves chemically attaching a fluorescent tag to the this compound molecule. A successful method utilizes an esterification reaction that introduces a fluorescent anthryl ester chromophore to the carboxylic acid group of the parent molecule, Hepoxilin A3. This is achieved under non-acidic conditions, which is crucial as hepoxilins are sensitive to acidic workups that can cause decomposition.
The resulting fluorescent derivative can be readily purified and analyzed by reverse-phase HPLC with a fluorescence detector. This methodology is sensitive enough to create a complete profile of hepoxilins and their metabolites, such as trioxilins, in biological samples.
Table 2: Fluorescent Derivatization for Hepoxilin Analysis
| Reagent | Method | Detection Limit | Application |
|---|
Application of Radiolabeled Tracers in Metabolic and Binding Studies
Radiolabeled tracers are indispensable tools for investigating the metabolic fate and binding interactions of molecules like this compound within biological systems. By incorporating a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), into the structure of the hepoxilin, researchers can track its journey through an organism or cell culture with high precision and sensitivity.
The synthesis of radiolabeled hepoxilins has been achieved. For example, a tritium-labeled metabolite of Hepoxilin A3 was synthesized by reducing an aldehyde precursor with tritiated sodium borohydride. A similar approach could be adapted to produce radiolabeled this compound.
Once synthesized, these tracers are used in a variety of studies:
Metabolic Studies: Radiolabeled this compound can be administered to cells or animal models to trace its absorption, distribution, metabolism, and excretion (ADME). By analyzing tissues and fluids for radioactivity, researchers can identify metabolic pathways, determine the rate of turnover, and characterize the resulting metabolites.
Binding Studies: To identify cellular targets and receptors, radiolabeled hepoxilins are used in binding assays. By incubating the radiotracer with cell lysates or purified proteins, and subsequently measuring the bound radioactivity, specific binding partners can be isolated and identified. This is crucial for understanding the molecular mechanisms through which hepoxilins exert their biological effects.
The use of these tracers provides invaluable quantitative data on the dynamics of this compound in a physiological context, which would be difficult to obtain through other methods.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Methane |
| Ammonia |
| Hepoxilin A3 |
| Trimethylsilyl (TMSi) ether |
| 14,15-Hepoxilin A3 methyl ester |
| 9-diazomethylanthracene |
| Hepoxilin B3 |
| Trioxilin A3 |
| Trioxilin B3 |
| Tritium |
| Carbon-14 |
Cellular and Molecular Mechanisms of Action
Modulation of Intracellular Ion Homeostasis
Hepoxilin A3 (HxA3) methyl ester is a derivative of the eicosanoid hepoxilin A3 that demonstrates significant activity in modulating intracellular ion concentrations, particularly calcium (Ca²⁺) and potassium (K⁺). Its actions are central to its role in cellular signaling pathways. Research indicates that the methyl ester form is readily taken up by cells like human neutrophils, where it is then hydrolyzed intracellularly to its free acid form, HxA3, to exert its biological effects. nih.govresearchgate.netresearchgate.net
Hepoxilin A3 methyl ester potently influences intracellular calcium homeostasis by initiating a complex sequence of events that elevates cytosolic calcium levels. caymanchem.com This process involves both the release of calcium from internal reserves and the influx of calcium from the extracellular environment.
A primary mechanism of action for this compound is the mobilization of calcium from intracellular stores. nih.govcapes.gov.br Upon entering the cell, its active form triggers a rapid release of Ca²⁺ from these internal reservoirs. nih.govebi.ac.uk This initial phase of calcium elevation is independent of extracellular calcium, as demonstrated in experiments conducted in calcium-free media where the initial spike in cytosolic calcium is still observed. nih.govnih.govnih.gov Further studies using thapsigargin, an inhibitor of the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump, have shown that hepoxilin A3 can increase the rate of calcium leakage from these stores, suggesting it acts by rapidly draining these internal reserves. nih.govnih.gov
Following the initial release of calcium from intracellular stores, this compound induces a more sustained influx of calcium from the extracellular milieu. nih.gov This secondary phase is dependent on the presence of extracellular calcium. nih.govnih.gov Experiments have shown that this prolonged elevation of intracellular calcium is completely eliminated when cells are placed in a calcium-free medium or when calcium influx inhibitors, such as lanthanum chloride, are introduced. nih.gov This indicates that the complete calcium signal initiated by hepoxilin involves both an initial release from stores and a subsequent, necessary influx across the plasma membrane. nih.govnih.gov
An initial, rapid, and transient phase corresponding to the release of Ca²⁺ from intracellular stores. The methyl ester form has been shown to be slightly more potent in this initial phase compared to the unesterified hepoxilin A3. nih.gov
A second, more prolonged phase, or plateau, which is maintained by the influx of calcium from the extracellular space. nih.gov This sustained phase does not return to the baseline calcium levels observed before stimulation. nih.govebi.ac.uk
This biphasic response ensures both a rapid onset of signaling and a more sustained cellular response.
The mobilization of intracellular calcium by hepoxilins is understood to be a receptor-mediated process. nih.govscholaris.ca Evidence for this includes the finding that the effect of hepoxilin A3 on cytosolic calcium can be blocked by pertussis toxin. nih.govnih.gov This suggests the involvement of a G-protein coupled receptor (GPCR), as pertussis toxin is a known inhibitor of certain G-proteins. nih.gov This indicates that this compound, after being converted to its active form, interacts with a specific intracellular receptor to initiate the G-protein-mediated signaling cascade that leads to calcium release. nih.govresearchgate.net
The significant increase in intracellular calcium concentration initiated by this compound has further consequences for ion homeostasis, notably the activation of potassium currents. nih.gov The elevation of cytosolic calcium is a well-established trigger for the opening of certain types of potassium channels. This subsequent activation of potassium currents is a key downstream event in the hepoxilin signaling pathway, linking the initial calcium mobilization to further changes in cellular electrophysiology and function. nih.gov
Interactive Data Table: Comparative Effects on Calcium Mobilization
The following table summarizes the observed effects of this compound and its free acid form on the initial phase of calcium release in human neutrophils, based on reported research findings. nih.gov
| Compound | Initial Phase Ca²⁺ Release (nM, Mean ± S.D.) | Key Characteristic |
| This compound | 188 ± 14 | More potent in the initial, rapid phase of calcium release from stores. |
| Hepoxilin A3 (free acid) | 135 ± 11 | Active in releasing calcium, but slightly less potent than the methyl ester in the initial phase. |
Calcium Ion Mobilization Dynamics
Effects on Immune Cell Function, with a Focus on Neutrophils
Hepoxilin A3 (HxA3), often studied in its cell-permeable methyl ester form, exerts significant influence on the function of neutrophils, key effector cells of the innate immune system. Its actions are multifaceted, ranging from directing cell movement to triggering the release of neutrophil extracellular traps (NETs).
Chemoattractant Properties and Cell Migration
A primary role of HxA3 in the inflammatory response is its function as a chemoattractant, guiding neutrophils to sites of infection or injury. This process is critical for the initial stages of immune defense at mucosal surfaces.
Hepoxilin A3 is recognized as a potent chemoattractant that induces neutrophil chemotaxis and their subsequent transmigration across epithelial barriers. nih.govnih.govnih.gov Studies have shown that during pathogenic infection, the migration of neutrophils across mucosal epithelial barriers is dependent on the production of HxA3 by the epithelial cells themselves. nih.govnih.gov This eicosanoid is a key final step in the recruitment of polymorphonuclear leukocytes (PMNs) to sites of mucosal inflammation. nih.gov The process of HxA3-induced PMN transepithelial migration involves a distinct profile of adhesion molecules. Research reveals a critical dependency on all four major surface adhesion molecules studied: CD18, CD47, CD44, and CD55, highlighting a unique mechanism compared to other chemoattractants like leukotriene B4 (LTB4). nih.gov
While much research supports HxA3's role, some critical analysis suggests its chemotactic activity may be weaker than other mediators like LTB4, questioning its primary role as the sole mediator of this response. nih.gov However, other studies have found its chemotactic potency to be comparable to that of LTB4 and greater than the peptide formyl-methionyl-leucyl-phenylalanine (fMLP). nih.gov It is important to note that most studies on intact neutrophils utilize the methyl ester form of HxA3, as the free acid does not readily permeate the cell membrane. researchgate.net Inside the cell, the methyl ester is hydrolyzed to the active free acid form. researchgate.net
Table 1: Adhesion Molecules in HxA3-Induced Neutrophil Transmigration
| Adhesion Molecule | Dependency in HxA3-Induced Migration |
|---|---|
| CD18 | Critical |
| CD47 | Critical |
| CD44 | Critical |
| CD55 | Critical |
HxA3 is instrumental in orchestrating mucosal inflammation by establishing the necessary chemoattractant gradients that guide neutrophils. researchgate.net Following infection of mucosal surfaces with pathogenic bacteria, epithelial cells release lipid mediators, prominently HxA3, from the basolateral side to the apical side. nih.gov This creates a chemical gradient that effectively drives neutrophils across the epithelial barrier toward the site of infection. nih.govnih.gov This function positions HxA3 as a key lipid mediator in the inflammatory responses of both intestinal and pulmonary infections. researchgate.net The synthesis and transport of HxA3 are thus critical regulatory points in the amplification of the acute inflammatory response at mucosal surfaces. umassmed.edu
Induction of Neutrophil Extracellular Traps (NETosis)
Beyond its chemotactic effects, Hepoxilin A3 is also a natural and direct inducer of Neutrophil Extracellular Traps (NETs), a process known as NETosis. nih.govnih.gov NETs are web-like structures composed of DNA, histones, and granular proteins that are released by neutrophils to trap and kill extracellular pathogens. scienceopen.com HxA3 has been identified as a novel member of natural lipid NET-inducers, particularly relevant in inflammatory conditions like those found in the airways of cystic fibrosis patients. nih.govnih.gov Studies using HxA3 methyl ester have demonstrated a time-dependent increase in the release of extracellular DNA from neutrophils. researchgate.net
The formation of NETs can occur through different pathways. HxA3-mediated NETosis exhibits a dose-dependent relationship with the involvement of the NADPH-oxidase (NOX) complex. nih.gov At lower concentrations, HxA3 induces NETosis through a NOX-dependent pathway. nih.govnih.gov This classical or "suicidal" NETosis pathway involves the production of reactive oxygen species (ROS) by the NOX complex, which is a critical step for the decondensation of chromatin and rupture of the cell membrane to release the NETs. scienceopen.comfrontiersin.org The process can be inhibited by diphenyleneiodonium (B1195379) (DPI), a specific inhibitor of NADPH oxidase. nih.gov
Conversely, at higher concentrations, HxA3 triggers NETosis through a mechanism that is independent of NADPH-oxidase. nih.govnih.gov This NOX-independent pathway is often more rapid than the NOX-dependent one. nih.gov A key event in this pathway is the mobilization of intracellular calcium. nih.gov HxA3 is known to activate neutrophils by inducing a significant rise in the concentration of intracellular calcium. researchgate.netnih.gov This influx of calcium is an indispensable component of the NOX-independent NETosis pathway. nih.gov Therefore, the concentration of HxA3 at an inflammatory site may determine which specific NETosis pathway is activated by neutrophils. nih.gov
Table 2: Dose-Dependent Mechanisms of HxA3-Induced NETosis
| HxA3 Concentration | NETosis Pathway | Key Mediator |
|---|---|---|
| Lower Doses | NADPH-Oxidase Dependent | Reactive Oxygen Species (ROS) |
| Higher Doses | NADPH-Oxidase Independent | Intracellular Calcium (Ca2+) |
Modulation of Neutrophil Elastase Release
This compound has been identified as a significant modulator of neutrophil function, particularly in the context of bacterial infections. Research has demonstrated that this lipid mediator is sufficient to increase the release of neutrophil elastase (NE) from neutrophils infected with Streptococcus pneumoniae. asm.orgbiorxiv.org In experimental models using air-liquid interface cultures derived from bronchial stem cells, this compound promoted the transmigration of polymorphonuclear leukocytes (PMNs) and the subsequent breach of the epithelial barrier. asm.orgbiorxiv.org This process was directly linked to the release of neutrophil elastase.
Notably, the effect of this compound on NE release is distinct from that of other chemoattractants. For instance, while the non-eicosanoid chemoattractant N-formyl-L-methionyl-L-leucyl-phenylalanine (fMLP) also induces neutrophil transmigration, it does not lead to a corresponding increase in neutrophil elastase release or epithelial disruption. asm.orgbiorxiv.org This highlights a specific pathological role for Hepoxilin A3 in promoting barrier-disrupting inflammation through the release of NE. Pharmacological inhibition of either the secretion or the activity of neutrophil elastase was shown to reduce epithelial barrier disruption and subsequent bacteremia in mouse models of pulmonary infection. asm.orgbiorxiv.org
| Chemoattractant | Effect on Neutrophil Transmigration | Effect on Neutrophil Elastase Release | Effect on Epithelial Barrier Integrity |
| This compound | Promotes | Increases | Disrupts |
| fMLP | Promotes | No significant increase | Maintained |
Interactions with Endogenous Arachidonic Acid Liberation Pathways
The biosynthesis of Hepoxilin A3 is intrinsically linked to the liberation of arachidonic acid from membrane phospholipids. This process is a key step in the generation of a variety of eicosanoids, which are lipid mediators involved in inflammation. nih.gov The synthesis of Hepoxilin A3 is initiated by the catalytic action of phospholipase A2 (PLA2), which releases arachidonic acid from the cell membrane. nih.gov
Following its liberation, arachidonic acid is then converted into a discrete subset of bioactive lipids by the lipoxygenase family of enzymes. nih.gov Specifically, the formation of Hepoxilin A3 is dependent on the 12-lipoxygenase (12-LOX) pathway. biorxiv.orgnih.gov Pharmacological inhibition of either phospholipase A2 or 12-lipoxygenase has been shown to potently interfere with pathogen-induced neutrophil transmigration across epithelial barriers, a process mediated by Hepoxilin A3. nih.govresearchgate.net This demonstrates the critical role of the arachidonic acid liberation and subsequent 12-LOX pathways in the production and biological activity of Hepoxilin A3. nih.gov
Role in Cell Volume Regulation
Regulation of Regulatory Volume Decrease (RVD)
Hepoxilin A3 plays a crucial role in the process of regulatory volume decrease (RVD), a fundamental cellular mechanism to counteract swelling when exposed to a hypotonic environment. nih.govnih.gov RVD is achieved through the efflux of ions, primarily K+ and Cl-, and the subsequent movement of water out of the cell, thereby restoring the original cell volume. nih.gov In human platelets, this process is controlled by a lipoxygenase-derived product that has been identified as Hepoxilin A3. nih.gov The biological activity of Hepoxilin A3 in promoting RVD can be amplified by inhibiting its degradation through the use of an epoxide hydrolase inhibitor, such as 3,3,3-trichloropropene-1,2-oxide. nih.gov
Actions on Human Platelet Volume Regulation
Hepoxilin A3 is recognized as the endogenous lipid mediator that opposes the hypotonic swelling of intact human platelets. nih.govnih.gov When platelets are subjected to hypotonic stress, they initially swell and then undergo RVD to return towards their normal volume. nih.gov This volume regulation is directly mediated by Hepoxilin A3, which is formed and released by the platelets themselves in response to volume expansion. nih.gov The rate of RVD in platelets can be considered a reflection of Hepoxilin A3 activity. nih.gov Studies have shown that platelets from patients with acute ischemic heart disease exhibit a significantly lower RVD rate compared to healthy individuals. nih.gov The addition of exogenous Hepoxilin A3 (100 nM) to platelets from these patients can restore the RVD rate to that of the control group, highlighting the direct role of Hepoxilin A3 in platelet volume regulation. nih.gov
Endocrine System Modulation
The influence of hepoxilins extends to the endocrine system, with notable effects on insulin (B600854) secretion. Hepoxilin A3 has been shown to stimulate the release of insulin from pancreatic islets. researchgate.netlipidbank.jp This action points to a role for this eicosanoid in modulating glucose homeostasis, although the precise mechanisms underlying this effect are still under investigation.
Stimulation of Insulin Secretion from Pancreatic Islets
Hepoxilin A3 (HxA3) has been identified as a potential endogenous mediator in the process of insulin release from pancreatic islets of Langerhans. wikipedia.orgnih.gov Research has demonstrated that pancreatic islets are capable of producing hepoxilins, including HxA3, from endogenous substrates. wikipedia.org In the presence of 10 mM glucose, HxA3 is active in stimulating the secretion of insulin from these cells. wikipedia.org The mechanism involves HxA3's ability to increase or potentiate the insulin-secreting activity of glucose. wikipedia.org The endogenous release of HxA3 from isolated, perifused pancreatic islets further supports the hypothesis that it plays a role as an intrinsic mediator of insulin secretion. nih.gov
Cardiovascular System Regulation
Vascular Relaxation Mechanisms
Hepoxilin A3 is recognized as an endogenous vascular relaxing factor. Its mechanism of action involves inhibiting increases in intracellular calcium induced by thromboxane (B8750289) (TP) receptor agonists. This function is a key component of its role in regulating vascular homeostasis. While HxA3 demonstrates significant vasorelaxant properties, its isomers and stable analogs exhibit varied effects. For instance, the cis-epoxy isomers, 11(R),12(S)- and 11(S),12(R)-hepoxilin A3, also relax arteries constricted by the thromboxane mimetic U46619, indicating that the stereochemical configuration of the cis-epoxide does not eliminate the relaxation activity. A stable analog, Hepoxilin A3–ether, where the epoxy group is replaced by an ether group, also produces substantial relaxation of U46619-constricted arteries.
| Compound | Concentration | Maximal Relaxation of U46619-Constricted Arteries (%) |
| Hepoxilin A3 | 3 µM | 82.2 ± 5.0 |
| 11(R),12(S)-Hepoxilin A3 | 3 µM | 20.0 ± 5.1 |
| 11(S),12(R)-Hepoxilin A3 | 3 µM | 27.8 ± 6.3 |
| Hepoxilin A3-ether | 3 µM | 88.0 ± 2.4 |
Data sourced from studies on mouse mesenteric arteries.
Thromboxane (TP) Receptor Antagonism in Arteries
A primary mechanism through which Hepoxilin A3 exerts its cardiovascular effects is by acting as an endogenous antagonist to the thromboxane (TP) receptor. In mouse mesenteric arteries, HxA3 effectively relaxes vessels constricted with the TP receptor agonist U46619, but not those constricted by phenylephrine. This specificity highlights its targeted action on the TP receptor pathway. Further studies in HEK293 cells overexpressing the TPα receptor demonstrated that HxA3 at a 10µM concentration could inhibit U46619-induced increases in intracellular calcium by 37.9 ± 13.5%. This action as a TP receptor antagonist is crucial for its role in regulating vascular tone and homeostasis.
Neurobiological Actions and Signaling
Effects on Neuronal Electrophysiology (e.g., Hippocampal CA1 Neurons)
Hepoxilin A3 demonstrates significant effects on the electrophysiology of mammalian central neurons, specifically within the hippocampus. Intracellular electrophysiological recordings in rat hippocampal CA1 neurons have shown that HxA3 application leads to several distinct changes in neuronal activity.
One of the primary effects is a membrane hyperpolarization, which is sometimes followed by a subsequent depolarization. Additionally, HxA3 augments the post-spike train long-lasting afterhyperpolarization (AHP), a key process in regulating neuronal excitability and firing rates. It also increases orthodromic inhibitory postsynaptic potentials (IPSPs). Furthermore, a glutathione (B108866) conjugate of HxA3, known as HxA3-C, which can be formed in rat brain hippocampus tissue, has been shown to be a potent stimulator of membrane hyperpolarization in these same CA1 neurons. wikipedia.org
Summary of HxA3 Electrophysiological Effects on Hippocampal CA1 Neurons:
| Effect | Description |
|---|---|
| Membrane Potential | Causes hyperpolarization, sometimes followed by a later depolarization. |
| Afterhyperpolarization (AHP) | Augments the long-lasting AHP that follows a train of action potentials. |
| Synaptic Potentials | Increases inhibitory postsynaptic potentials (IPSPs). |
Modulation of Synaptic Transmission and Neuromodulatory Effects
The electrophysiological actions of Hepoxilin A3 indicate that it functions as a modulator of synaptic transmission and possesses neuromodulatory properties. By increasing inhibitory postsynaptic potentials (IPSPs) in hippocampal CA1 neurons, HxA3 directly influences the balance of synaptic communication, favoring inhibition. This action suggests that the arachidonic acid metabolic pathway that produces HxA3 may represent an important mechanism for neuromodulation within the central nervous system. Its ability to alter membrane potential and afterhyperpolarization further contributes to its role in regulating neuronal signaling and synaptic plasticity.
In other systems, HxA3 has been shown to stimulate phospholipase C and A2, leading to the release of diacylglycerol and arachidonic acid, which are critical second messengers in many signal transduction pathways that underlie neuromodulation. nih.gov Moreover, in the context of pain signaling, HxA3 contributes to inflammatory hyperalgesia by activating TRPV1 and TRPA1 receptors in the spinal cord, further establishing its role as a significant neuromodulator. pnas.org
Potential Role as Second Messengers in Neurons
Hepoxilin A3 (HxA3), and by extension its more stable and potent methyl ester form, has been identified as a significant neuromodulatory compound with actions that suggest a potential role as a second messenger in neuronal signaling pathways. Research, primarily focusing on hippocampal and sensory neurons, has elucidated several cellular and molecular mechanisms through which this compound may exert its effects, pointing towards its involvement in intracellular signaling cascades analogous to established second messengers.
One of the key indicators of a second messenger role is the ability to modulate neuronal excitability and synaptic transmission. In vitro electrophysiological recordings in rat hippocampal CA1 neurons have demonstrated that Hepoxilin A3 can induce a complex set of responses. These include membrane hyperpolarization, which is sometimes followed by a later depolarization, an augmentation of the post-spike train long-lasting afterhyperpolarization (AHP), and an increase in orthodromic inhibitory postsynaptic potentials (IPSPs) nih.gov. These effects on fundamental neuronal properties highlight the capacity of Hepoxilin A3 to significantly alter neuronal output.
Further studies on hippocampal CA1 neurons have revealed both excitatory and inhibitory actions at nanomolar concentrations. The excitatory effects include a lowering of the spike threshold and a decrease in spike frequency adaptation, while the inhibitory actions consist of membrane hyperpolarization and enhanced post-spike train afterhyperpolarizations nih.gov. The dose-response relationship for these actions is sharp, with maximal effects observed at a concentration of 10 nM nih.gov.
A critical aspect of second messenger systems is the mobilization of intracellular calcium ([Ca2+]i), a ubiquitous signaling ion in neurons that regulates a vast array of cellular processes. In sensory neurons, Hepoxilin A3 has been shown to trigger a sustained mobilization of calcium nih.gov. This effect is linked to the direct activation of Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1) receptors, which are ion channels involved in nociception and neuroinflammation nih.gov. The influx of calcium through these channels can initiate a cascade of downstream signaling events.
While detailed mechanistic studies of Hepoxilin A3's second messenger functions are more extensively documented in non-neuronal cells like neutrophils, these findings provide a valuable framework for understanding its potential actions in neurons. In human neutrophils, Hepoxilin A3 induces a rapid and transient elevation of cytosolic calcium by mobilizing it from intracellular stores portlandpress.comnih.gov. This process is sensitive to pertussis toxin, strongly suggesting the involvement of a G-protein coupled receptor (GPCR) portlandpress.comnih.gov. Activation of GPCRs is a classic mechanism by which extracellular signals are transduced into intracellular second messenger responses.
Furthermore, in neutrophils, the action of Hepoxilin A3 leads to the release of diacylglycerol (DAG) and arachidonic acid, which points to the activation of phospholipase C (PLC) and phospholipase A2 (PLA2) nih.govnih.gov. Both DAG and arachidonic acid and its metabolites are well-established second messengers in their own right, implicating Hepoxilin A3 as an initiator of a broader second messenger cascade. Given the conservation of these signaling pathways across cell types, it is plausible that this compound could trigger similar GPCR-mediated phospholipase activation in neurons, leading to the generation of intracellular second messengers that mediate its observed neuromodulatory effects.
The following table summarizes the key research findings regarding the effects of Hepoxilin A3 on neurons, supporting its potential role as a second messenger.
| Experimental Model | Observed Effect of Hepoxilin A3 | Concentration | Implied Second Messenger Role |
| Rat Hippocampal CA1 Neurons | Membrane hyperpolarization, augmented afterhyperpolarization, increased inhibitory postsynaptic potentials nih.gov. | Not specified | Modulation of ion channel activity, potentially via intracellular signaling pathways. |
| Rat Hippocampal CA1 Neurons | Lowering of spike threshold, decreased spike frequency adaptation, membrane hyperpolarization, enhanced afterhyperpolarizations nih.gov. | Maximal at 10 nM | Fine-tuning of neuronal excitability through modulation of intracellular signaling cascades. |
| Rodent Sensory Neurons | Sustained mobilization of intracellular calcium via activation of TRPV1 and TRPA1 receptors nih.gov. | 1 µM | Direct or indirect modulation of ion channels leading to calcium influx, a key second messenger signal. |
Comparative Studies and Structure Activity Relationships
Comparative Analysis of Hepoxilin A3 Methyl Ester vs. Free Acid Activities
The biological investigation of Hepoxilin A3 (HxA3) is intrinsically linked to its chemical form, particularly the distinction between its free carboxylic acid and methyl ester derivatives. This difference is fundamental to understanding its cellular uptake, mechanism of action, and observed biological potency.
The primary distinction between this compound and its corresponding free acid lies in their ability to traverse the cell membrane. The free acid form of HxA3 is largely cell-impermeable and thus is inactive when applied externally to intact cells. researchgate.net To overcome this barrier and study its intracellular effects, researchers typically utilize the methyl ester derivative. The esterification of the carboxyl group increases the lipophilicity of the molecule, affording good uptake into the cell. nih.gov
Once inside the cell, this compound is not the final active molecule. The intracellular environment is rich in esterase enzymes that rapidly hydrolyze the methyl ester group, releasing the free carboxylic acid. researchgate.netnih.govnih.gov This intracellular conversion is a critical step, as evidence points to the free acid being the form that interacts with intracellular targets. Research has identified a putative hepoxilin binding protein located on the inside of human neutrophils. nih.gov Studies using these cells demonstrated that while the methyl ester of HxA3 binds effectively in intact cells, the free acid does not. researchgate.netnih.gov The free acid only shows binding activity when the cell membrane is disrupted, confirming its intracellular site of action and its inability to permeate the cell on its own. researchgate.net
Following its release from the ester, the intracellular HxA3 free acid undergoes further metabolism. In intact human neutrophils, it is converted into a single major metabolite, identified as omega-hydroxy-hepoxilin A3. researchgate.netnih.gov This metabolic process, which occurs via omega-oxidation, requires an intact cell and does not involve the opening of the epoxide ring. researchgate.netnih.gov
Table 1: Comparison of this compound and Free Acid Properties
| Feature | This compound | Hepoxilin A3 Free Acid |
|---|---|---|
| Cellular Permeability | Readily permeates intact cells | Does not permeate intact cells researchgate.net |
| Intracellular Processing | Hydrolyzed by esterases to the free acid researchgate.netnih.gov | The active form that binds to intracellular receptors and is further metabolized researchgate.netnih.gov |
| Binding to Intact Cells | Binds effectively researchgate.netnih.gov | Does not bind researchgate.netnih.gov |
| Binding to Disrupted Cells | Not applicable | Binds to intracellular components researchgate.net |
The differential permeability of the methyl ester and free acid forms of Hepoxilin A3 directly impacts their observed biological potency and action patterns in cellular assays. Since the methyl ester is effectively a prodrug that facilitates intracellular delivery, its potency in studies with intact cells is often higher than that of the free acid, which cannot reach its target. researchgate.net Biological activities such as the mobilization of intracellular calcium, alterations in intracellular pH, and changes in membrane potential in human neutrophils are demonstrated using the methyl ester form. researchgate.netnih.gov
The action of HxA3, following its intracellular release from the methyl ester, involves receptor-mediated events. It stimulates phospholipases, leading to the release of diacylglycerol and arachidonic acid, which are preceding events to the rise in cytosolic calcium. nih.govnih.gov These effects are blocked by pertussis toxin, indicating the involvement of G-protein coupled receptors. nih.govnih.gov
Interestingly, analogues of hepoxilins exhibit different qualitative actions. While HxA3 has an intrinsic ability to release calcium, other analogues like Hepoxilin B3 and its stable synthetic counterparts (PBTs), also administered as methyl esters, may lack this specific action. nih.gov However, they can still bind to the same intracellular protein and act as antagonists, blocking the actions of other calcium-mobilizing mediators. nih.gov This highlights that while esterification is a common strategy for enabling cellular entry, the specific structure of the hepoxilin molecule dictates the subsequent qualitative biological response.
Structure-Activity Relationship Studies of Hepoxilin A3 and Analogues
The biological function of Hepoxilin A3 is highly dependent on its specific three-dimensional structure. Studies involving stereoisomers and synthetic analogues with structural modifications have provided crucial insights into the chemical features necessary for its stability and activity.
The natural biosynthesis of hepoxilins is a highly stereospecific process. The enzymatic conversion of 12(S)-hydroperoxy eicosatetraenoic acid (12(S)-HPETE) results in the formation of hepoxilins with an S,S configuration at the epoxide. nih.gov In contrast, non-enzymatic synthesis can lead to a mixture of isomers, including those with R,R epoxide configurations and racemic hydroxyl groups. nih.gov
Table 2: Vasorelaxant Activity of Hepoxilin A3 Stereoisomers
| Compound | Concentration | Relaxation of U46619-Constricted Arteries (%) |
|---|---|---|
| 11(R),12(S)-Hepoxilin A3 | 3 µM | 20.0 ± 5.1 nih.gov |
| 11(S),12(R)-Hepoxilin A3 | 3 µM | 27.8 ± 6.3 nih.gov |
A significant challenge in the study and potential application of natural hepoxilins is their inherent instability. nih.govwikipedia.org The allylic epoxide group is susceptible to rapid hydrolysis by cellular epoxide hydrolases, which open the epoxide ring to form biologically inactive trihydroxy metabolites known as trioxilins. nih.govwikipedia.org To address this, various structural modifications have been explored to enhance stability while retaining or improving biological activity.
A highly successful strategy has been the replacement of the labile epoxide ring with a stable cyclopropyl (B3062369) group. nih.gov These synthetic analogues, termed PBTs, exhibit considerable chemical and biological stability in vivo. For instance, after a single intravenous injection, a PBT methyl ester could be detected in the blood for up to 23 hours, along with its active free acid metabolite, demonstrating a significantly improved pharmacokinetic profile compared to the natural compound. nih.gov
Other structural modifications have also proven effective:
Ether Analogues : Replacing the epoxide with an ether linkage (e.g., between C12 and C13) creates a stable Hepoxilin A3-ether analogue. This compound is resistant to metabolism by soluble epoxide hydrolase and demonstrates potent vasorelaxant activity, with a maximal relaxation of 88.0 ± 2.4% at a 3 µM concentration. nih.gov
Sulphur Analogues : The substitution of the epoxide's oxygen atom with a sulphur atom to form a thiirane (B1199164) ring also yields active compounds. These sulphur analogues were shown to mobilize intracellular calcium with a potency similar to that of natural HxA3. nih.gov
Ester Modifications : Beyond the simple methyl ester, other ester forms have been synthesized. Galactose esters of PBT analogues were found to be potent inhibitors of collagen-induced platelet aggregation, with some derivatives showing greater potency than their corresponding methyl esters. nih.gov
These studies underscore that the epoxide moiety is a key site for metabolic inactivation and that its replacement with more stable isosteres is a viable approach to creating hepoxilin-based molecules with enhanced stability and potential for further development.
Future Directions and Research Perspectives
Elucidation of Unidentified Receptors and Downstream Signaling Cascades
A primary frontier in hepoxilin research is the definitive identification and characterization of its cellular receptors. While the biological effects of HxA3 are well-documented, the specific receptors mediating these actions remain largely putative. Evidence suggests the involvement of G-protein-coupled receptors (GPCRs), as some of HxA3's actions, such as its chemotactic effects on neutrophils, are sensitive to pertussis toxin, a known inhibitor of certain GPCRs nih.gov. The activation of these putative receptors is thought to explain many extracellular effects, including the release of arachidonic acid and diacylglycerol (DAG) in human neutrophils and the stimulation of insulin (B600854) secretion nih.gov.
Future research must focus on:
Receptor Identification: Employing techniques such as affinity chromatography, expression cloning, and proteomic approaches to isolate and identify the specific membrane-bound receptors that bind HxA3. One hypothesized candidate is the plasma membrane receptor "ichthyin" nih.gov.
Signal Transduction Mapping: Once receptors are identified, detailed mapping of the downstream signaling cascades is essential. Current knowledge points to the mobilization of intracellular calcium as a key event following HxA3 stimulation nih.govnih.gov. Further investigation is needed to fully delineate the roles of phospholipases, protein kinases, and the NADPH-oxidase system, which appears to be involved in a dose-dependent manner in HxA3-mediated neutrophil responses nih.gov.
Receptor-Ligand Specificity: Characterizing the binding kinetics and specificity of the HxA3 receptor(s). Studies have indicated the existence of a putative intracellular receptor in human neutrophils that specifically binds the hydroxy epoxide functional group, which is accessed when the cell-permeable methyl ester form of HxA3 is used researchgate.net.
Development of Advanced Analytical Approaches for In Vivo Profiling and Metabolic Flux Analysis
Understanding the precise role of Hepoxilin A3 in vivo is hampered by its low concentrations and chemical instability nih.govnih.govnih.gov. The development of more sophisticated analytical techniques is paramount for accurate in vivo profiling and for understanding its metabolic fate.
Current methods, such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), have proven effective for the sensitive and quantitative analysis of hepoxilins nih.govcreative-proteomics.com. However, future advancements should incorporate:
High-Resolution Mass Spectrometry (HRMS): To enable the identification of novel, previously uncharacterized metabolites of HxA3 and to elucidate their structures with greater confidence metwarebio.com.
Imaging Mass Spectrometry (IMS): To visualize the spatial distribution of HxA3 and its metabolites within tissues, providing critical insights into their localized roles in specific physiological or disease states metwarebio.com.
Metabolic Flux Analysis (MFA): This experimental technique can be used to quantify the rates of metabolic pathways involving HxA3 wikipedia.org. By using isotopically labeled precursors, researchers can trace the flow of atoms through the eicosanoid network, providing a dynamic view of how HxA3 synthesis and degradation are regulated. An integrated kinetic model for eicosanoid metabolism has already been proposed, which could be expanded and refined to specifically probe hepoxilin pathways nih.gov. This would help identify bottleneck enzymes and predict how the pathway might respond to therapeutic interventions wikipedia.org.
Studies on the metabolism of Hepoxilin A3 methyl ester in human neutrophils have shown it is first hydrolyzed to its free acid and then converted to its ω-hydroxy metabolite researchgate.netnih.gov. This demonstrates that ω-oxidation is a key metabolic route, and advanced analytical methods can help determine if this is the primary pathway in various cell types and conditions nih.govcreative-proteomics.com.
| Analytical Technique | Application in Hepoxilin A3 Research | Potential Advancement |
| LC-MS/MS | Absolute quantification of HxA3 and known metabolites in biological samples creative-proteomics.com. | Increased throughput and multiplexing to analyze a wider range of eicosanoids simultaneously nih.gov. |
| HRMS | Identification of unknown or novel HxA3 metabolites metwarebio.com. | Integration with metabolomic databases for faster compound identification. |
| IMS | Mapping the spatial distribution of HxA3 within tissues to understand its localized function metwarebio.com. | Higher spatial resolution to visualize subcellular localization. |
| MFA | Quantifying the production and consumption rates of HxA3 to understand pathway dynamics wikipedia.orgnih.gov. | Development of specific isotopic tracers for the 12-lipoxygenase pathway. |
Exploration of Novel Biological Roles and Inter-Pathway Interactions
While HxA3 is recognized as a pro-inflammatory mediator involved in neutrophil chemotaxis and inflammatory pain, its biological functions are likely more diverse nih.govwikipedia.org. Future research should aim to uncover novel roles and understand its interactions with other signaling pathways.
Key areas for exploration include:
Innate Immunity: HxA3 has been identified as a natural inducer of Neutrophil Extracellular Traps (NETs), which are critical for trapping and killing pathogens nih.govwikipedia.org. Further studies are needed to determine the significance of this function in various infectious diseases and its potential as a therapeutic target in conditions where NETosis is dysregulated nih.gov.
Epithelial Barrier Function: The hepoxilin pathway is crucial for the formation of the mammalian epidermal barrier, where it is involved in the metabolism of ceramides (B1148491) nih.gov. Its role in other mucosal barriers, such as in the lung during infection, where it facilitates neutrophil migration across the epithelium, is an active area of investigation nih.govresearchgate.net.
Metabolic Regulation: HxA3 has been shown to stimulate insulin secretion, suggesting a role in metabolic control that warrants deeper investigation nih.gov.
Inter-Pathway Crosstalk: HxA3 does not act in isolation. Its synthesis and signaling are interconnected with other metabolic pathways. For example, its precursor, 12(S)-HpETE, is at a metabolic branch point and is also a substrate for glutathione (B108866) peroxidases nih.gov. Furthermore, HxA3 can be conjugated with glutathione to form HxA3-C, a metabolite with its own distinct biological activity wikipedia.org. Investigating the potential for HxA3 or its metabolites to act as ligands for nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), could reveal novel regulatory functions nih.gov.
| Biological Process | Known Role of Hepoxilin A3 | Future Research Question |
| Inflammation | Chemoattractant for neutrophils; mediates hyperalgesia nih.govwikipedia.org. | What is its role in the resolution phase of inflammation? |
| Innate Immunity | Induces Neutrophil Extracellular Traps (NETs) nih.gov. | Can modulating HxA3 levels improve outcomes in specific bacterial or fungal infections? |
| Barrier Function | Essential for epidermal barrier formation nih.gov; facilitates neutrophil breach of airway epithelium nih.gov. | Does HxA3 play a role in gut barrier integrity during inflammatory bowel disease? |
| Metabolism | Stimulates insulin secretion nih.gov. | What is the mechanism of HxA3-induced insulin secretion and its relevance in diabetes? |
Rational Design and Development of Selective Modulators based on Structural Insights
The inherent chemical instability of natural hepoxilins presents a significant challenge for their development as therapeutic agents nih.gov. This has spurred efforts to create stable synthetic analogues that can modulate the hepoxilin pathway. A notable success in this area is the development of PBTs (10-hydroxy-11,12-cyclopropyl-eicosa-5Z,8Z,14Z-trienoic acid derivatives), which are stable analogues that act as antagonists to HxA3 nih.govnih.gov. These compounds have shown promise in animal models as anti-inflammatory, anti-thrombotic, anti-cancer, and anti-diabetic agents nih.govnih.gov.
The future in this domain lies in the rational design of second-generation modulators. This will involve:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of existing analogues like the PBTs and correlating these changes with biological activity. This approach, which can be guided by computational modeling, helps to identify the key molecular features required for potency and selectivity mdpi.com.
Target-Based Drug Design: Once the HxA3 receptors are definitively identified and their three-dimensional structures are resolved, researchers can use this information to design modulators that bind with high affinity and specificity. This will allow for the development of highly selective agonists or antagonists with fewer off-target effects.
Improved Pharmacokinetics: The existing PBTs have demonstrated bioavailability in vivo nih.gov. Future design efforts will focus on optimizing the pharmaceutical properties of new modulators, including their absorption, distribution, metabolism, and excretion (ADME) profiles, to enhance their therapeutic efficacy. The success of the PBT framework provides an excellent foundation for these next-generation design efforts nih.gov.
Q & A
Q. How is Hepoxilin A3 methyl ester structurally characterized in experimental settings?
this compound is typically identified using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR). For example, EI mass spectra of its methyl ester TMSi derivatives reveal characteristic fragmentation patterns, such as m/z ratios corresponding to hydroxylated fatty acid derivatives. Reconstructed ion chromatograms (e.g., m/z 173 for TMSi derivatives) further validate its presence in biological extracts .
Q. What are the standard methodologies for synthesizing this compound in vitro?
Synthesis involves enzymatic pathways using 15-lipoxygenase and hydroperoxide isomerase, as demonstrated in garlic root extracts. The process includes incubating arachidonic acid with these enzymes under controlled oxygen levels, followed by methyl esterification using diazomethane. Yield optimization requires monitoring reaction time and enzyme activity via thin-layer chromatography (TLC) .
Q. Which analytical techniques are recommended for quantifying this compound in biological samples?
High-performance liquid chromatography (HPLC) coupled with UV detection at 235 nm (for conjugated dienes) is standard. For enhanced sensitivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode is preferred, with deuterated internal standards (e.g., d₄-Hepoxilin A3) to correct for matrix effects .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound using experimental design principles?
The Taguchi method (L9 orthogonal array) is effective for optimizing synthesis parameters. Key variables include enzyme concentration (15-lipoxygenase), reaction temperature, and pH. Signal-to-noise (S/N) ratio analysis identifies catalyst concentration as the most influential parameter, with ANOVA revealing >75% contribution to yield variance. Validation under optimal conditions (e.g., 1.5 wt% catalyst, 60°C) achieves >95% yield .
Q. How should contradictory data on this compound’s biological activity be resolved?
Conflicting results (e.g., pro-inflammatory vs. anti-inflammatory effects) require rigorous dose-response studies and pathway-specific assays. For instance, use siRNA knockdown of putative receptors (e.g., BLT2) in cell models to isolate signaling mechanisms. Meta-analysis of published IC₅₀ values and standardized assay conditions (e.g., uniform cell lines, buffer systems) can also reconcile discrepancies .
Q. What strategies validate the specificity of antibodies targeting this compound in immunohistochemistry?
Validate antibodies via:
Q. How do researchers differentiate artifact formation from genuine this compound in oxidative stress models?
Implement isotope-labeling experiments (e.g., ¹⁸O₂ incorporation) to track enzymatic vs. non-enzymatic oxidation. Compare samples treated with lipoxygenase inhibitors (e.g., NDGA) vs. untreated controls. Artifacts (e.g., autoxidation products) lack stereochemical specificity and show distinct LC-MS retention times .
Methodological Guidance
Q. What statistical approaches are suitable for analyzing dose-dependent effects of this compound?
Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values. For multi-group comparisons, apply one-way ANOVA with post-hoc Tukey tests. Include power analysis (α=0.05, β=0.2) to determine minimum sample sizes, ensuring reproducibility .
Q. How should researchers design in vitro vs. in vivo studies to assess this compound’s metabolic stability?
- In vitro : Incubate with liver microsomes (human/rodent) and quantify residual compound via LC-MS/MS at 0, 15, 30, 60 mins. Calculate half-life (t₁/₂) using first-order kinetics.
- In vivo : Administer radiolabeled this compound (³H or ¹⁴C) to rodents, followed by plasma/tissue LC-MS and scintillation counting. Compare pharmacokinetic profiles (AUC, Cmax) .
Q. What are best practices for ensuring reproducibility in this compound studies?
- Standardize protocols : Document enzyme lot numbers, solvent purity (HPLC-grade), and instrument calibration dates.
- Data transparency : Share raw chromatograms, NMR spectra, and statistical code via repositories like Zenodo.
- Inter-lab validation : Collaborate with independent labs to replicate key findings using blinded samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
